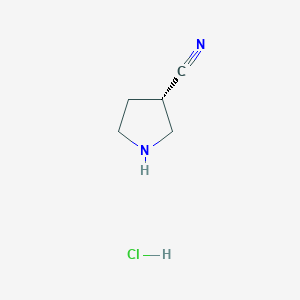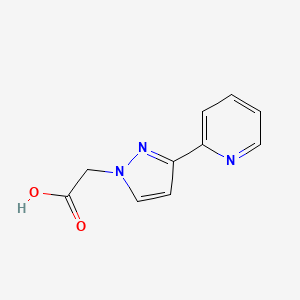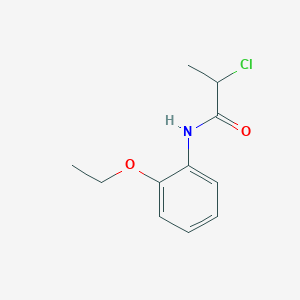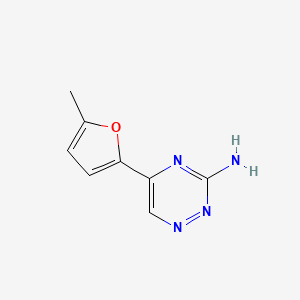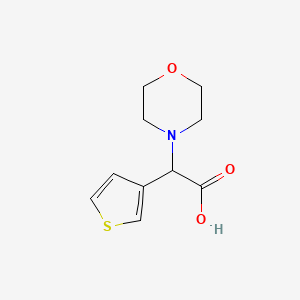
Morpholin-4-YL-thiophen-3-YL-acetic acid
Vue d'ensemble
Description
“Morpholin-4-YL-thiophen-3-YL-acetic acid” is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of “Morpholin-4-YL-thiophen-3-YL-acetic acid” is represented by the formula C10H13NO3S . The InChI string isInChI=1S/C10H13NO3S/c12-10(13)9(8-1-6-15-7-8)11-2-4-14-5-3-11/h1-5H2,(H,12,13) . Physical And Chemical Properties Analysis
“Morpholin-4-YL-thiophen-3-YL-acetic acid” is a solid compound . Its SMILES string isOC(=O)CN1CCOCC1 .
Applications De Recherche Scientifique
Application 1: Corrosion Inhibition of Mild Steel in Hydrochloric Acid
- Summary of the Application : The compound is used as a corrosion inhibitor for mild steel in hydrochloric acid solution . This is particularly important in industries where mild steel is exposed to harsh acidic environments, such as construction, marine applications, chemical processing, petroleum production, and refining .
- Methods of Application or Experimental Procedures : The inhibition effect of the compound on the corrosion of mild steel in 0.5 M hydrochloric acid solution was investigated by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements, and surface examination through scanning electron microscope (SEM) technique . The corrosion behavior of mild steel in 0.5 M HCl without and with the inhibitor at various concentrations was studied at the temperature range of 303–333 K .
- Results or Outcomes : The results showed that the compound is an effective corrosion inhibitor and the inhibition efficiency increases with increase in concentration of the inhibitor . Potentiodynamic polarization measurements showed that the compound is a mixed-type inhibitor . EIS plots indicated that the presence of the inhibitor increases the charge transfer resistance of the corrosion process, increasing the inhibition efficiency . Temperature studies revealed that inhibition efficiency increased up to 323 K and beyond which inhibitor efficiency decreased because of desorption of inhibitor .
Application 2: Corrosion Inhibition of Mild Steel in Hydrochloric Acid by 1-[Morpholin-4-yl (thiophen-2-yl)methyl]thiourea
- Summary of the Application : This compound is used as a corrosion inhibitor for mild steel in hydrochloric acid solution . This is particularly important in industries where mild steel is exposed to harsh acidic environments, such as construction, marine applications, chemical processing, petroleum production, and refining .
- Methods of Application or Experimental Procedures : The inhibition effect of the compound on the corrosion of mild steel in 0.5 M hydrochloric acid solution was investigated by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements, and surface examination through scanning electron microscope (SEM) technique . The corrosion behavior of mild steel in 0.5 M HCl without and with the inhibitor at various concentrations was studied at the temperature range of 303–333 K .
- Results or Outcomes : The results showed that the compound is an effective corrosion inhibitor and the inhibition efficiency increases with increase in concentration of the inhibitor . Potentiodynamic polarization measurements showed that the compound is a mixed-type inhibitor . EIS plots indicated that the presence of the inhibitor increases the charge transfer resistance of the corrosion process, increasing the inhibition efficiency . Temperature studies revealed that inhibition efficiency increased up to 323 K and beyond which inhibitor efficiency decreased because of desorption of inhibitor .
Application 3: Corrosion Inhibition of Mild Steel in Hydrochloric Acid by 1-[Morpholin-4-yl (thiophen-2-yl)methyl]thiourea
- Summary of the Application : This compound is used as a corrosion inhibitor for mild steel in hydrochloric acid solution . This is particularly important in industries where mild steel is exposed to harsh acidic environments, such as construction, marine applications, chemical processing, petroleum production, and refining .
- Methods of Application or Experimental Procedures : The inhibition effect of the compound on the corrosion of mild steel in 0.5 M hydrochloric acid solution was investigated by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements, and surface examination through scanning electron microscope (SEM) technique . The corrosion behavior of mild steel in 0.5 M HCl without and with the inhibitor at various concentrations was studied at the temperature range of 303–333 K .
- Results or Outcomes : The results showed that the compound is an effective corrosion inhibitor and the inhibition efficiency increases with increase in concentration of the inhibitor . Potentiodynamic polarization measurements showed that the compound is a mixed-type inhibitor . EIS plots indicated that the presence of the inhibitor increases the charge transfer resistance of the corrosion process, increasing the inhibition efficiency . Temperature studies revealed that inhibition efficiency increased up to 323 K and beyond which inhibitor efficiency decreased because of desorption of inhibitor .
Safety And Hazards
Propriétés
IUPAC Name |
2-morpholin-4-yl-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-10(13)9(8-1-6-15-7-8)11-2-4-14-5-3-11/h1,6-7,9H,2-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNFVONNFHQFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CSC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656355 | |
| Record name | (Morpholin-4-yl)(thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-YL-thiophen-3-YL-acetic acid | |
CAS RN |
490027-09-3 | |
| Record name | (Morpholin-4-yl)(thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



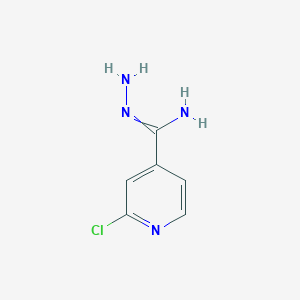
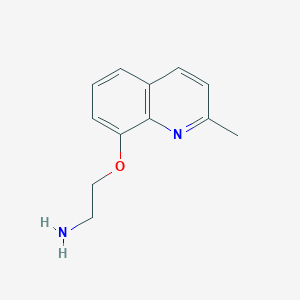
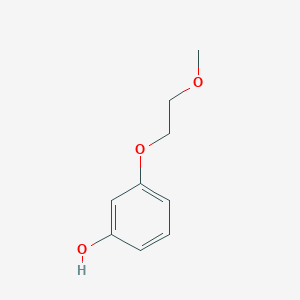
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B1452615.png)

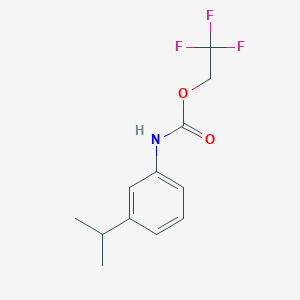
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine](/img/structure/B1452624.png)
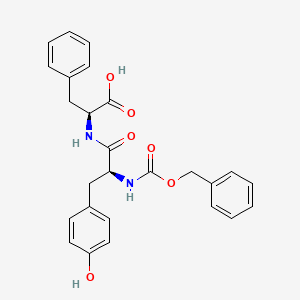
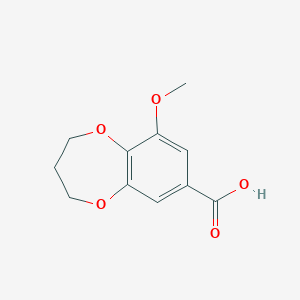
![Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate](/img/structure/B1452628.png)
